molecular formula C8H14Br2O2 B14442466 Methyl 4,5-dibromo-3,3-dimethylpentanoate CAS No. 78984-85-7

Methyl 4,5-dibromo-3,3-dimethylpentanoate

Cat. No.: B14442466
CAS No.: 78984-85-7
M. Wt: 302.00 g/mol
InChI Key: AEIUTKFHQPAUEP-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3,3-dimethylpentanoate is an organic compound with the molecular formula C8H14Br2O2. It is a brominated ester, characterized by the presence of two bromine atoms and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-3,3-dimethylpentanoate typically involves the bromination of 3,3-dimethylpentanoic acid followed by esterification. The bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is conducted under controlled conditions to ensure selective bromination at the 4 and 5 positions.

The esterification process involves reacting the brominated acid with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions to drive the formation of the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-3,3-dimethylpentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or dibromo alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

    Reduction: Formation of dibromo alcohols or alkanes.

    Elimination: Formation of alkenes.

Scientific Research Applications

Methyl 4,5-dibromo-3,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-3,3-dimethylpentanoate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dibromo-4-methylbenzoate
  • Methyl 3,5-dibromo-4-hydroxybenzoate
  • Methyl 3,3-dimethyl-4-pentenoate

Uniqueness

Methyl 4,5-dibromo-3,3-dimethylpentanoate is unique due to the specific positioning of the bromine atoms and the presence of a dimethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

CAS No.

78984-85-7

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

IUPAC Name

methyl 4,5-dibromo-3,3-dimethylpentanoate

InChI

InChI=1S/C8H14Br2O2/c1-8(2,6(10)5-9)4-7(11)12-3/h6H,4-5H2,1-3H3

InChI Key

AEIUTKFHQPAUEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C(CBr)Br

Origin of Product

United States

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